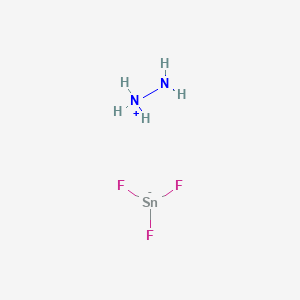
hydrazinium trifluorostannate(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinium trifluorostannite is a white crystalline solid with the chemical formula F₃H₅N₂Sn. It is widely used in organic synthesis due to its excellent stability and reactivity. This compound plays a crucial role as a versatile reagent in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydrazinium trifluorostannite can be synthesized through the reaction of hydrazine with trifluorostannic acid. The reaction typically involves mixing hydrazine hydrate with trifluorostannic acid under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent any unwanted side reactions .
Industrial Production Methods
Industrial production of hydrazinium trifluorostannite involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinium trifluorostannite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield hydrazine and other by-products.
Substitution: It can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with hydrazinium trifluorostannite include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from reactions involving hydrazinium trifluorostannite depend on the type of reaction and the reagents used. For example, oxidation reactions may yield various oxides, while reduction reactions may produce hydrazine and other nitrogen-containing compounds .
Aplicaciones Científicas De Investigación
Hydrazinium trifluorostannite has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: It is employed in the study of biological systems and biochemical reactions.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of hydrazinium trifluorostannite involves its interaction with molecular targets through various pathways. It can act as a reducing agent, donating electrons to other molecules, or as an oxidizing agent, accepting electrons. These interactions can lead to the formation of new chemical bonds and the transformation of reactants into products .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to hydrazinium trifluorostannite include:
- Hydrazine
- Trifluorostannic acid
- Hydrazinium sulfate
- Hydrazinium chloride
Uniqueness
Hydrazinium trifluorostannite is unique due to its combination of hydrazine and trifluorostannic acid, which imparts it with distinct chemical properties. Its stability and reactivity make it a valuable reagent in various chemical reactions, setting it apart from other similar compounds .
Propiedades
Fórmula molecular |
F3H5N2Sn |
|---|---|
Peso molecular |
208.76 g/mol |
Nombre IUPAC |
aminoazanium;trifluorostannanide |
InChI |
InChI=1S/3FH.H4N2.Sn/c;;;1-2;/h3*1H;1-2H2;/q;;;;+2/p-2 |
Clave InChI |
QVIAWVVTEIPXKY-UHFFFAOYSA-L |
SMILES canónico |
[NH3+]N.F[Sn-](F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















